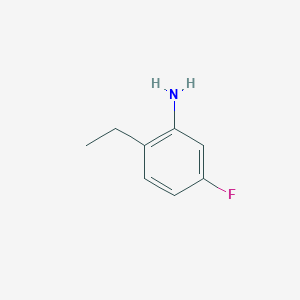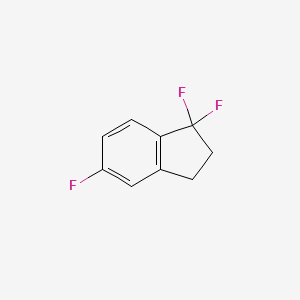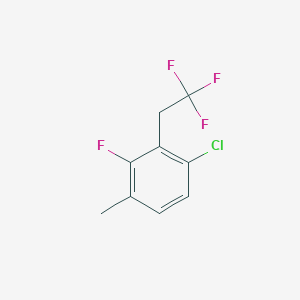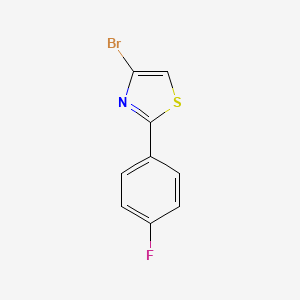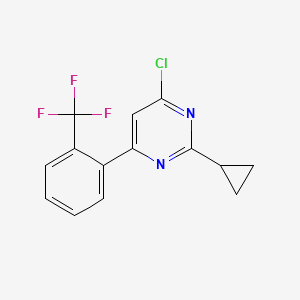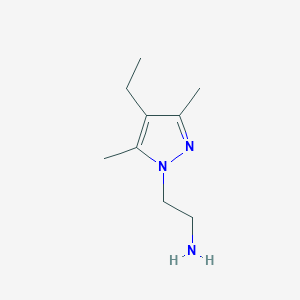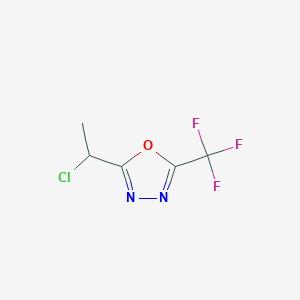
2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Overview
Description
The compound “2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole” likely contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The ring is substituted with a 1-chloroethyl group at the 2-position and a trifluoromethyl group at the 5-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction. The 1-chloroethyl and trifluoromethyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the oxadiazole ring, with the substituents at the 2- and 5-positions. The electronegative oxygen and nitrogen atoms in the ring, as well as the electronegative chlorine and fluorine atoms in the substituents, would likely result in a polar molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the nature of the substituents and the oxadiazole ring. The ring might undergo electrophilic aromatic substitution reactions, while the chloroethyl and trifluoromethyl groups might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar oxadiazole ring and the polar substituents suggests that it might have relatively high melting and boiling points for an organic compound. It might also be soluble in polar solvents .Scientific Research Applications
-
Molecular Modelling and Synthesis of a New Collector
- Scientific Field : Advanced Pharmaceutical Chemistry
- Application Summary : A new high efficiency and low toxicity collector, O-butyl S-(1-chloroethyl)carbonodithioate, was designed for copper sulfide ore and its flotation behavior .
- Methods of Application : The molecular model of the collector was built using molecular simulation technology, MS (Materials Studio). The interaction process of the new collector and butyl xanthate on the mineral surface and the interaction energy of these two reagents and mineral surface were compared .
- Results : The experimental results showed that the collector has the characteristics of low toxicity, high selectivity, moderate collecting ability and low cost, and it is more suitable for flotation of the complex and refractory copper sulfide with low grade and fine dissemination .
-
(1-CHLOROETHYL)TRICHLOROSILANE
- Scientific Field : Chemical Synthesis
- Application Summary : This compound is used in the synthesis of various chemical products .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results : The results would also depend on the specific synthesis, but this compound is generally used due to its reactivity .
-
C(sp3)–H Thiocarbonylation of Benzylamine Substrates
- Scientific Field : Organic Chemistry
- Application Summary : This research involves the development of efficient and convenient methods for the synthesis of thioamides .
- Methods of Application : The methods involve a solvent-specificity-based design strategy .
- Results : The results of this research could lead to more efficient methods for the synthesis of thioamides .
- (1-CHLOROETHYL)TRICHLOROSILANE AldrichCPR
- Scientific Field : Chemical Synthesis
- Application Summary : This compound is used in the synthesis of various chemical products .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results : The results would also depend on the specific synthesis, but this compound is generally used due to its reactivity .
- (1-CHLOROETHYL)TRICHLOROSILANE AldrichCPR
- Scientific Field : Chemical Synthesis
- Application Summary : This compound is used in the synthesis of various chemical products .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results : The results would also depend on the specific synthesis, but this compound is generally used due to its reactivity .
Future Directions
properties
IUPAC Name |
2-(1-chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2O/c1-2(6)3-10-11-4(12-3)5(7,8)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSULFVXKZINGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



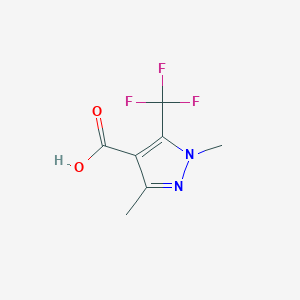
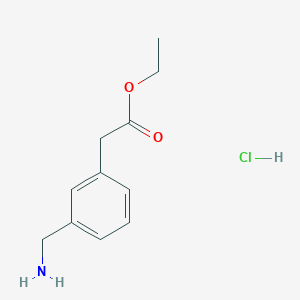
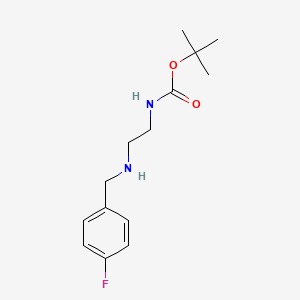
![4,6-Dichlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B1454872.png)
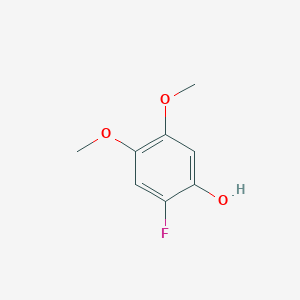
![Thieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1454876.png)

![4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1454879.png)
